molecular formula C22H27N3OS B2776468 N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 391227-98-8

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2776468
CAS No.: 391227-98-8
M. Wt: 381.54
InChI Key: BJYVEWBXTFWNKB-UHFFFAOYSA-N
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Description

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, an adamantane moiety, and a carboxamide group, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The adamantane moiety can be introduced through a subsequent reaction with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and adamantane moiety may facilitate binding to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
  • N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide

Uniqueness

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the thiadiazole ring contributes to its reactivity and potential bioactivity.

Properties

IUPAC Name

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS/c1-12-4-13(2)18(14(3)5-12)19-24-25-21(27-19)23-20(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h4-5,15-17H,6-11H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYVEWBXTFWNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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